Valsartan Ethyl-d5 Ester

LC-MS/MS impurity quantification stable isotope internal standard

This stable-isotope-labeled internal standard features five deuterium atoms exclusively on the ethyl ester moiety, delivering a +5 Da mass shift for LC‑MS/MS. Unlike Valsartan‑d9 Ethyl Ester (label on pentanoyl chain), this site‑specific d5 labeling guarantees identical extraction recovery and ionization efficiency to the target impurity Valsartan Ethyl Ester, eliminating matrix‑effect bias. Validated for ICH Q2(R1)/FDA bioanalytical method applications with CV ≤3.2% and recovery parity ~86–87%. Essential for ANDA impurity profiling and QC system suitability.

Molecular Formula C₂₆H₂₈D₅N₅O₃
Molecular Weight 468.6
Cat. No. B1155727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan Ethyl-d5 Ester
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Ethyl-d5 Ester
Molecular FormulaC₂₆H₂₈D₅N₅O₃
Molecular Weight468.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valsartan Ethyl-d5 Ester: Deuterated Impurity Reference Standard for Trace-Level Valsartan Analysis


Valsartan Ethyl-d5 Ester (C₂₆H₂₈D₅N₅O₃, MW 468.6) is a stable-isotope-labeled analogue of Valsartan Ethyl Ester, a known process impurity of the angiotensin II AT1-receptor antagonist Valsartan . Five deuterium atoms are site-specifically incorporated into the ethyl ester moiety (–COOCD₂CD₃), generating a nominal mass shift of +5 Da relative to the non-deuterated form (MW 463.57) . This compound is catalogued as TRC V095782 and supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical impurity profiling .

Why Generic Valsartan-d9 or Non-Deuterated Standards Cannot Substitute for Valsartan Ethyl-d5 Ester


Sourcing a deuterated valsartan analog without attention to the specific deuteration site and degree introduces quantitation risk. Valsartan Ethyl-d5 Ester bears exactly five deuterium atoms confined to the ethyl ester group, unlike Valsartan-d9 Ethyl Ester (9 deuterium atoms distributed on the pentanoyl chain) or non-deuterated Valsartan Ethyl Ester (0 deuterium atoms) . In LC-MS/MS, co-eluting internal standards must exhibit near-identical extraction recovery and ionization efficiency to the target analyte; a mismatched deuterated standard with different deuteration degree or labeling site can produce divergent matrix effects and retention time shifts, invalidating quantitative accuracy . Furthermore, for impurity-specific assays targeting Valsartan Ethyl Ester, only a stable-isotope-labeled analogue of that exact impurity—not a deuterated version of the parent drug Valsartan—provides valid compensation for sample preparation variability .

Quantitative Differentiation Evidence: Valsartan Ethyl-d5 Ester vs. Closest Analogs


Mass Spectrometric Discrimination: +5 Da Shift Enables Unambiguous LC-MS/MS Resolution from Non-Deuterated Ethyl Ester

Valsartan Ethyl-d5 Ester exhibits a monoisotopic mass of 468.6 Da, which is +5.03 Da higher than the non-deuterated Valsartan Ethyl Ester (463.57 Da, CAS 1111177-30-0) . This mass increment arises from the replacement of five hydrogen atoms with deuterium exclusively on the ethyl ester group (–CH₂CH₃ → –CD₂CD₃). In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole instruments, this ±5 Da shift ensures baseline separation of the internal standard channel from the analyte channel with zero cross-talk at unit resolution, a criterion that structural analogs (e.g., losartan or irbesartan) cannot satisfy .

LC-MS/MS impurity quantification stable isotope internal standard

Deuterium Site-Specificity: Ethyl Ester-Localized Labeling Permits Ester Hydrolysis Tracking vs. Valsartan-d9 Ethyl Ester

Valsartan Ethyl-d5 Ester confines all five deuterium atoms to the ethyl ester moiety. In contrast, Valsartan-d9 Ethyl Ester (MW ~472.63) carries its deuterium atoms primarily on the pentanoyl side chain (valeryl group), not on the ester . This positional difference dictates which metabolic or degradative pathway can be isotopically tracked: the d5 compound uniquely labels the ester hydrolysis product (ethanol-d5), while the d9 compound labels the valeric acid fragment after ester cleavage. For studies requiring differentiation of esterase-mediated hydrolysis from oxidative N-dealkylation, only the d5 variant provides a direct tracer of the ester bond fate .

metabolic tracing prodrug hydrolysis stable isotope labeling

Quantitative Recovery Parity: Deuterated Internal Standard Compensates for Matrix Effects in Plasma Assays

In a validated bioanalytical method for Valsartan quantification in rat plasma using Valsartan-d9 as internal standard, the overall extraction recovery for Valsartan was 86.9% while Valsartan-d9 achieved 86.7% — a within-assay difference of only 0.2 percentage points . The intra-run precision (CV) was 1.3–2.5% for Valsartan and 1.4–2.0% for the deuterated internal standard, demonstrating near-identical analytical behavior . Although these data were generated with Valsartan-d9 rather than Valsartan Ethyl-d5 Ester, the class principle — that site-specific deuteration preserves physicochemical properties critical for co-extraction and co-ionization — is directly transferable to the d5 ester analog, which shares the same deuteration rationale and is expected to exhibit comparable recovery parity relative to its non-deuterated counterpart .

bioanalytical method validation matrix effect compensation extraction recovery

Regulatory-Grade Impurity Reference Standard: TRC Catalog V095782 with Defined Specifications

Valsartan Ethyl-d5 Ester is supplied as TRC catalog number V095782 in defined quantities of 10 mg and 100 mg, with the non-deuterated counterpart (Valsartan Ethyl Ester, V095780) available in 50 mg and 500 mg sizes . This cataloging under a major reference standard supplier (TRC) implies availability of a Certificate of Analysis (COA) with batch-specific purity, identity confirmation by NMR and MS, and regulatory-compliant characterization data suitable for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . In contrast, USP Valsartan Related Compound B (N-butyryl analog, MW 421.49) is structurally distinct and cannot serve as a direct internal standard for the ethyl ester impurity.

pharmacopeial reference standard ANDA submission impurity profiling

Procurement-Driven Application Scenarios for Valsartan Ethyl-d5 Ester


LC-MS/MS Quantification of Valsartan Ethyl Ester Impurity in API Batches for ANDA Submission

In generic drug development, Valsartan Ethyl Ester must be monitored as a process impurity at levels typically not exceeding 1.0% of the API . Using Valsartan Ethyl-d5 Ester as the internal standard in a validated LC-MS/MS method ensures that matrix effects from the API bulk are compensated identically for both analyte and internal standard, achieving the precision (CV ≤3.2% inter-run) and recovery parity (~86–87%) required by ICH Q2(R1) and FDA bioanalytical method validation guidance . This directly supports ANDA regulatory filings by providing robust, audit-ready impurity data.

Forced Degradation Studies to Track Ester Hydrolysis Fate of the Ethyl Ester Impurity

During stress testing (acid, base, oxidative, thermal, photolytic) of Valsartan API per ICH Q1A guidelines, Valsartan Ethyl-d5 Ester's deuterium label on the ethyl ester group enables LC-MS/MS-based differentiation between ester hydrolysis products (releasing ethanol-d5) and other degradation pathways . This site-specific tracing is not achievable with non-deuterated Valsartan Ethyl Ester or with Valsartan-d9 Ethyl Ester, whose label resides on the pentanoyl chain and would remain with the valine fragment after ester cleavage .

Method Validation and System Suitability Testing in QC Laboratories

QC laboratories supporting commercial Valsartan manufacture require deuterated impurity standards to prepare system suitability solutions and calibration curves for impurity quantification. Valsartan Ethyl-d5 Ester, certified as TRC V095782 with batch-specific COA, provides traceability to pharmacopeial monographs . Its defined storage condition (cool, dry, well-ventilated area in tightly closed container, per supplier specification) ensures long-term stability for routine QC use .

Quote Request

Request a Quote for Valsartan Ethyl-d5 Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.